molecular formula C8H17NO2 B13349212 (1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol

Cat. No.: B13349212
M. Wt: 159.23 g/mol
InChI Key: FWPFEHIAXCJJSJ-YUMQZZPRSA-N
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Description

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with a hydroxypropylamino group, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-aminopropanol.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a catalytic amount of acid or base to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol: A stereoisomer with different biological activity.

    (1S,2S)-2-((2-Hydroxyethyl)amino)cyclopentan-1-ol: A similar compound with a shorter hydroxyalkyl chain.

    (1S,2S)-2-((3-Hydroxypropyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1S,2S)-2-((3-Hydroxypropyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(1S,2S)-2-(3-hydroxypropylamino)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO2/c10-6-2-5-9-7-3-1-4-8(7)11/h7-11H,1-6H2/t7-,8-/m0/s1

InChI Key

FWPFEHIAXCJJSJ-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)NCCCO

Canonical SMILES

C1CC(C(C1)O)NCCCO

Origin of Product

United States

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